molecular formula C23H31N2O2P B14160020 2-{[Phenyl(piperidin-1-yl)phosphoryl](piperidin-1-yl)methyl}phenol CAS No. 543694-81-1

2-{[Phenyl(piperidin-1-yl)phosphoryl](piperidin-1-yl)methyl}phenol

Cat. No.: B14160020
CAS No.: 543694-81-1
M. Wt: 398.5 g/mol
InChI Key: VXUMUJVFHPVKKH-UHFFFAOYSA-N
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Description

2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol is a complex organic compound that features a phenyl group, two piperidine rings, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of phenylphosphonic dichloride with piperidine to form phenyl(piperidin-1-yl)phosphoryl chloride. This intermediate is then reacted with another equivalent of piperidine and a phenolic compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The phosphoryl group can be reduced under specific conditions.

    Substitution: The piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkylating agents or halogenating agents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced phosphoryl derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol involves its interaction with specific molecular targets. The phenolic group can engage in hydrogen bonding, while the piperidine rings can interact with various receptors or enzymes. The phosphoryl group may play a role in modulating the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol is unique due to the presence of both a phosphoryl group and two piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in multiple research domains .

Properties

CAS No.

543694-81-1

Molecular Formula

C23H31N2O2P

Molecular Weight

398.5 g/mol

IUPAC Name

2-[[phenyl(piperidin-1-yl)phosphoryl]-piperidin-1-ylmethyl]phenol

InChI

InChI=1S/C23H31N2O2P/c26-22-15-7-6-14-21(22)23(24-16-8-2-9-17-24)28(27,20-12-4-1-5-13-20)25-18-10-3-11-19-25/h1,4-7,12-15,23,26H,2-3,8-11,16-19H2

InChI Key

VXUMUJVFHPVKKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2O)P(=O)(C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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